N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
This compound is a structurally complex molecule featuring a quinazoline-dione core fused with a [1,3]dioxolo[4,5-g] ring system. The quinazoline moiety is substituted at the 7-position with a (3-methyl-1,2,4-oxadiazol-5-yl)methyl group, while the acetamide side chain at position 2 is linked to a 2,5-dimethylphenyl group. The [1,3]dioxolo group may enhance metabolic stability, and the dimethylphenyl substituent could influence lipophilicity and receptor binding .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O6/c1-12-4-5-13(2)16(6-12)25-20(29)9-27-17-8-19-18(32-11-33-19)7-15(17)22(30)28(23(27)31)10-21-24-14(3)26-34-21/h4-8H,9-11H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIRAMUNKPLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of derivatives that feature both oxadiazole and quinazoline moieties. The presence of these functional groups contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms. Studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to disrupt mitochondrial membrane potential and activate caspases involved in the apoptotic pathway.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory concentration (MIC): 32 µg/mL |
| Escherichia coli | Inhibitory concentration (MIC): 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to apoptosis and cell survival.
- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed upon treatment with this compound.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in vivo using murine models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle only.
Study 2: Antimicrobial Screening
In another study focused on antimicrobial screening, the compound was tested against a panel of bacterial strains. It exhibited promising results against resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural motifs with several synthesized derivatives reported in the literature, particularly those involving quinazoline, acetamide, and heterocyclic substituents. Below is a detailed comparison based on available evidence:
Core Structure and Functional Group Variations
Key Observations :
- The target compound’s quinazoline-dione core distinguishes it from triazole-based analogs (e.g., 7j, 7k) and simpler quinazoline derivatives (e.g., ). The dioxolo ring fused to quinazoline is unique and may confer rigidity or electronic effects.
- The 1,2,4-oxadiazole substituent in the target compound contrasts with the 1,2,3-triazole groups in compounds 7j–7m . Oxadiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to enzymatic hydrolysis.
- The 2,5-dimethylphenyl acetamide side chain in the target compound differs from the chlorophenyl or p-tolyl groups in analogs (7j–7m), which may alter steric and electronic interactions in biological systems.
Spectroscopic and Analytical Data
While spectroscopic data for the target compound are unavailable in the provided evidence, comparisons can be drawn from analogs:
Notes:
Research Implications and Limitations
- Structural Advantages : The dioxolo-quinazoline core and oxadiazole substituent may enhance stability and binding affinity compared to triazole-based analogs.
- Data Gaps: No biological activity or crystallographic data (e.g., from SHELX or ORTEP ) are available for the target compound, limiting functional comparisons.
- Future Directions : Comparative studies on pharmacokinetics and receptor interactions with analogs (e.g., 7j, ) are needed to validate theoretical advantages.
Q & A
Basic: What synthetic methodologies are recommended for constructing the quinazolinone-oxadiazole core of this compound?
The quinazolinone-oxadiazole hybrid structure can be synthesized via 1,3-dipolar cycloaddition , a robust method for forming heterocyclic systems. Key steps include:
- Precursor preparation : Use azide derivatives (e.g., 5j, 5k) and alkynes (e.g., 2b) as dipolarophiles, as demonstrated in analogous acetamide syntheses .
- Reaction optimization : Employ DMSO-d6 or toluene as solvents under ambient or reflux conditions to balance reactivity and yield.
- Characterization : Validate structural integrity using IR spectroscopy (C=O at ~1676 cm⁻¹, C-N at ~1315 cm⁻¹) and multinuclear NMR (e.g., δ 5.30 ppm for -NCH2CO- protons in DMSO-d6) .
Basic: How do functional groups like the 1,2,4-oxadiazole and dimethylphenyl substituents influence reactivity during synthesis?
- 1,2,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Its methyl substituent at position 3 (3-methyl) may sterically hinder undesired side reactions during cycloaddition .
- Dimethylphenyl group : The 2,5-dimethyl configuration on the phenyl ring reduces steric hindrance compared to ortho-substituted analogs, facilitating nucleophilic acetamide bond formation. Monitor reactivity using HRMS (e.g., [M+H]+ calculated vs. observed deviations ≤ 0.0015 Da) to confirm successful coupling .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity in analogs?
- Substituent variation : Systematically modify the quinazolinone’s 7-position (e.g., replacing methyl with halogens or bulky groups) and the acetamide’s aryl moiety (e.g., chlorophenyl vs. naphthyl derivatives) to assess effects on target binding .
- Activity assays : Pair in vitro antioxidant screening (e.g., DPPH radical scavenging) with X-ray crystallography (as in pyrazolo-benzothiazine analogs) to correlate substituent effects with conformational stability .
- Statistical modeling : Apply multivariate regression to identify substituent parameters (e.g., logP, steric bulk) that drive activity, using software like COMSOL for predictive simulations .
Advanced: What computational strategies are effective for predicting interactions between this compound and biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the oxadiazole’s hydrogen-bonding capacity. Validate with MD simulations to assess binding stability .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the quinazolinone’s carbonyl group) for electrophilic/nucleophilic modifications .
- AI-driven optimization : Implement neural networks trained on structural analogs (e.g., triazolo-pyrimidine sulfonamides) to predict synthetic pathways or toxicity profiles .
Advanced: How should researchers resolve contradictory data in spectroscopic characterization across studies?
- NMR discrepancies : Compare solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. For example, -NH protons may appear at δ 10.41 ppm in DMSO but broaden in less polar solvents .
- HRMS anomalies : Calibrate instruments with internal standards (e.g., sodium trifluoroacetate) to minimize mass accuracy errors. Replicate syntheses to distinguish artifacts from structural variations .
- Cross-validation : Augment data with X-ray crystallography (as in pyrazolo-benzothiazine studies) to confirm bond angles and torsion angles in ambiguous cases .
Advanced: What process engineering approaches improve scalability for multi-step syntheses of such complex heterocycles?
- Membrane separation : Integrate nanofiltration membranes to purify intermediates (e.g., azide precursors) and reduce solvent waste, aligning with CRDC subclass RDF2050104 .
- Flow chemistry : Use microreactors for exothermic steps (e.g., cycloadditions) to enhance heat transfer and minimize decomposition .
- Process control : Implement AI-driven PAT (Process Analytical Technology) for real-time monitoring of reaction progress (e.g., via inline FTIR) to adjust parameters dynamically .
Advanced: How can mechanistic studies elucidate the role of the 1,3-dioxolo group in modulating reactivity?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated 1,3-dioxolo derivatives to identify rate-determining steps (e.g., proton transfer vs. ring opening) .
- Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient intermediates during oxidation of the dioxolo moiety .
- Theoretical modeling : Apply DFT to map potential energy surfaces for ring-opening pathways, guiding the design of hydrolytically stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
